molecular formula C17H27N5O3 B11615140 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide

Cat. No.: B11615140
M. Wt: 349.4 g/mol
InChI Key: QFCCNLAXILHCRU-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide is a purine-2,6-dione derivative characterized by a methyl-substituted purine core linked to an acetamide group with a branched octan-2-yl chain at the N-position. Its structural framework—shared with analogs like HC-030031 (a TRPA1 antagonist)—features a 1,3-dimethylxanthine (theophylline-like) scaffold, modified to enhance target specificity and pharmacokinetic properties .

Properties

Molecular Formula

C17H27N5O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-octan-2-ylacetamide

InChI

InChI=1S/C17H27N5O3/c1-5-6-7-8-9-12(2)19-13(23)10-22-11-18-15-14(22)16(24)21(4)17(25)20(15)3/h11-12H,5-10H2,1-4H3,(H,19,23)

InChI Key

QFCCNLAXILHCRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives in various chemical environments.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biomolecules.

Medicine

The compound’s potential therapeutic applications are of significant interest. Researchers explore its efficacy in treating various diseases, such as cancer, viral infections, and neurological disorders.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it a candidate for various applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Core Purine Modifications

  • 8-Position Substitution :
    • Compound 869 : Features an 8-methoxy group (N-(4-(tert-butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide). This substitution enhances PDE4 inhibition potency compared to unmodified analogs .
    • HC-030031 : Lacks 8-position substitution, focusing instead on TRPA1 antagonism via its 4-isopropylphenyl acetamide group .

Acetamide Side Chain Variations

  • Aryl Substituents:
  • HC-030031 : 4-Isopropylphenyl group confers TRPA1 selectivity (IC50 = 4–10 μM) .
  • Compound d29 : 4-(1-(4-Trifluoromethylphenyl)-1,2,3-triazol-4-yl)phenyl group enhances antitumor activity in NSCLC models .
    • Heterocyclic Substituents :
  • Compound 15a : Thiomorpholine-carbonyl phenyl group improves PDE inhibitory activity .
  • 349441-21-0 : 1,3,4-Thiadiazol-2-yl substituent introduces sulfur-based polarity, altering metabolic stability .

Key Observations:

Target Selectivity :

  • Arylacetamide derivatives (e.g., HC-030031) prioritize TRP channel antagonism, while alkyl/heterocyclic substituents (e.g., octan-2-yl, thiadiazole) may shift activity toward kinase or PDE targets .
  • The octan-2-yl chain’s hydrophobicity could favor CNS penetration but requires empirical validation.

Potency and Efficacy: HC-030031: Reduces TRPA1-mediated pain in murine models at 30–100 mg/kg . Compound 869: Demonstrates superior PDE4 inhibition over IBMX (a non-selective PDE inhibitor), with EC50 values <1 μM in lung fibroblasts .

Pharmacokinetic and Physicochemical Properties

Property Target Compound HC-030031 Compound 869
Molecular Weight ~349.4 g/mol 355.4 g/mol 425.5 g/mol
LogP (Predicted) ~2.8 (high lipophilicity) 3.1 3.5
Solubility Low (alkyl chain) Moderate (aryl group) Low (tert-butyl)
Metabolic Stability Likely CYP3A4 substrate Rapid glucuronidation Slow (steric shielding)

Implications:

  • The octan-2-yl group may prolong half-life but increase reliance on lipid carriers for absorption.
  • Aryl-substituted analogs (e.g., HC-030031) balance solubility and target engagement but face faster clearance .

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